![molecular formula C8H4BrF3N2 B581860 8-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 1277178-00-3](/img/structure/B581860.png)

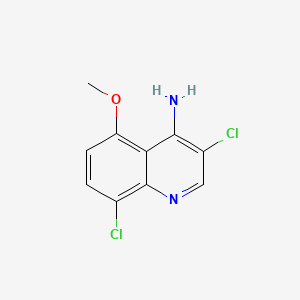

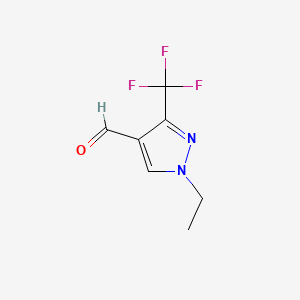

8-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶

货号 B581860

CAS 编号:

1277178-00-3

分子量: 265.033

InChI 键: BMXFPWURRMQENU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

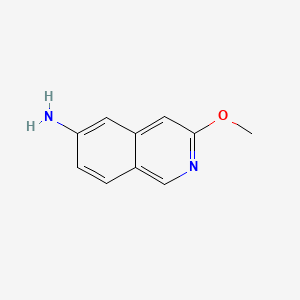

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

Medicinal Chemistry Applications

- Tyrosyl-tRNA Synthetase Inhibition : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and studied for their potential as tyrosyl-tRNA synthetase inhibitors. Molecular docking studies revealed promising binding affinities, indicating potential therapeutic applications (Zainab Jabri et al., 2023).

- Anticancer and Antimicrobial Activity : Imidazo[4,5-b]pyridine derivatives, including those related to the structure of interest, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain derivatives showed promising results against breast cancer cell lines and bacterial infections (Rohini N. Shelke et al., 2017).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Derivatives of imidazo[4,5-b]pyridine, structurally similar to the compound , have been assessed for their efficacy in inhibiting mild steel corrosion in acidic environments. The findings highlight significant potential in corrosion science, offering over 90% inhibition efficiency in some cases (A. Saady et al., 2021).

Chemical Synthesis Enhancements

- Ultrasound-Promoted Bromination : An efficient and practical protocol has been developed for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted, Na2CO3-mediated regioselective bromination. This method showcases operational simplicity and broad substrate scope (Qingwen Gui et al., 2020).

- Copper-Mediated Aerobic Oxidative Synthesis : Copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating a versatile approach under mild conditions (Xiaoqiang Zhou et al., 2016).

属性

IUPAC Name |

8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFPWURRMQENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3,8-Dichloro-5-methoxyquinolin-4-amine

1210377-95-9

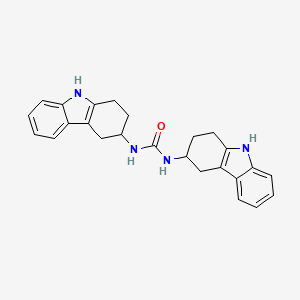

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea

1437794-63-2

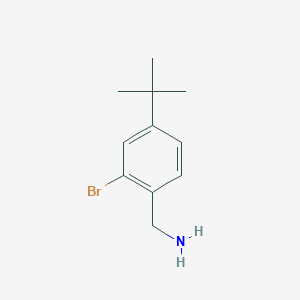

(2-Bromo-4-tert-butylphenyl)methylamine

1369874-19-0

![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

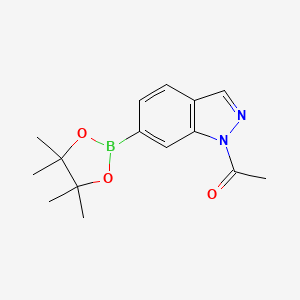

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)